Dimethyldiphenylthioperoxydicarbamic acid

Description

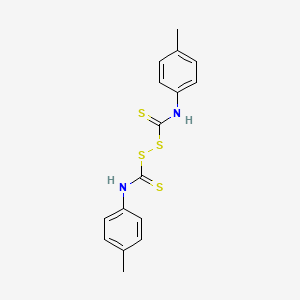

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)carbamothioylsulfanyl N-(4-methylphenyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S4/c1-11-3-7-13(8-4-11)17-15(19)21-22-16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIOSBCZGFSSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)SSC(=S)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068888 | |

| Record name | Dimethyldiphenylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53880-86-7 | |

| Record name | Thioperoxydicarbonic diamide (((H2N)C(S))2S2), dimethyldiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053880867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), dimethyldiphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldiphenylthiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldiphenylthioperoxydicarbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethyldiphenylthioperoxydicarbamic Acid

Optimization of Reaction Conditions for High Purity Synthesis

The synthesis of dimethyldiphenylthioperoxydicarbamic acid is a multi-stage process that demands precise control over various reaction parameters to achieve high yield and purity. The conventional method involves reacting N-methylaniline with carbon disulfide in the presence of a basic compound, followed by oxidation. google.com

The conditions under which the synthesis is performed have a profound impact on the outcome. Research into the synthesis of thiuram disulfides, including the dimethyl diphenyl variant, has explored a range of temperatures, solvents, and reactant ratios to optimize the process.

Temperature: The reaction temperature is a critical factor. For the oxidation of the dithiocarbamate (B8719985) intermediate, a temperature range of 30-35°C has been specified in certain methodologies. google.com After the addition of the oxidant, the temperature is maintained at 35-38°C for a period to ensure the reaction completes. google.com Other processes for related thiuram disulfides note that reactions can be carried out at temperatures from 0°C up to 90°C, depending on the specific reagents and system used. google.comgoogle.com

Solvent Systems: The choice of solvent is crucial for managing reaction kinetics and facilitating product isolation. An aqueous phase is commonly employed, often utilizing an emulsifier to manage the low water solubility of the reactants like N-methylaniline. google.com A Chinese patent specifies the use of 10-18% ammonia (B1221849) water as the solvent and basic medium. google.com Other syntheses for this class of compounds have utilized saturated aliphatic alcohols, such as isopropanol, which can offer a relatively pollution-free method. google.com Solvent-free processes have also been developed for certain thiuram disulfides, particularly where the product is a liquid under reaction conditions, which simplifies the process and reduces waste. google.com

Stoichiometry: The molar ratio of the reactants significantly influences yield and selectivity. A slight excess of carbon disulfide is often recommended. google.comgoogle.com One patented method for preparing this compound specifies a molar ratio of N-methylaniline to 15% ammonia water to carbon disulfide of 1 : 1.05-1.3 : 1.1-1.5. google.com The use of an excess of the basic compound is also a feature of some procedures to drive the initial dithiocarbamate formation. google.com

The following table summarizes reaction conditions from a patent for the synthesis of the target compound:

| Parameter | Value/Condition | Source |

| Reactants | N-methylaniline, Carbon Disulfide, Ammonia Water | google.com |

| Catalyst | Copper acetate | google.com |

| Oxidant | Mixed solution of Hydrogen Peroxide and Sulfuric Acid | google.com |

| Molar Ratio | N-methylaniline:Ammonia water:Carbon Disulfide = 1 : 1.05-1.3 : 1.1-1.5 | google.com |

| Oxidation Temp. | 30-35°C | google.com |

| Post-Oxidation Temp. | 35-38°C for 2 hours | google.com |

The purity of the starting materials is paramount for obtaining a high-purity final product. Impurities in the initial N-methylaniline or carbon disulfide can lead to side reactions, resulting in byproducts that are difficult to separate and can negatively affect the performance of the final product. For instance, research on related syntheses has identified byproducts such as sodium dimethylcarbamothioate and sodium (dimethylamino)(thioxo)methanesulfonate during the oxidation process. acs.org The presence of over 1% free sulfur in the final product has been shown to negatively impact the aging characteristics of rubber vulcanizates. google.com

Regarding reaction conditions, while anhydrous environments are critical for many organic syntheses, the preparation of thiuram disulfides is frequently performed in aqueous systems. google.comacs.org The use of water as a solvent is a key feature of many established industrial processes. acs.org Therefore, strictly anhydrous conditions are not a universal requirement and depend on the chosen synthetic route. For example, methods utilizing hydrogen peroxide in an aqueous phase are common. google.com Conversely, some processes are run in organic solvents like alcohols. google.com

Industrial-Scale Synthesis Research and Process Engineering

Translating laboratory synthesis into a viable industrial process requires a focus on efficiency, scalability, and safety. Research in this area for thiuram disulfides has increasingly moved towards modern process engineering solutions.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of thiuram disulfides, offering significant advantages over traditional batch processes. rsc.orgmdpi.com The enhanced heat and mass transfer in continuous flow reactors allows for more precise temperature control, which is crucial for managing the exothermic nature of these reactions. rsc.org This leads to better reproducibility, higher yields, and improved product purity. rsc.orgbohrium.com

A notable development is the use of visible-light photocatalytic aerobic oxidation in a continuous flow system. rsc.orgresearchgate.net This method utilizes oxygen as a green oxidant and a photoredox catalyst, resulting in a highly atom-economical process with a significantly reduced reaction time. rsc.orgbohrium.com Another innovative approach involves the microfluidic electrosynthesis of thiuram disulfides, which avoids the use of chemical oxidants and the generation of waste salts, addressing long-standing challenges in the industry. rsc.org

| Technology | Key Features | Advantages | Source |

| Photocatalytic Flow Synthesis | Utilizes O₂ as oxidant and Eosin Y as a photoredox catalyst. | Green oxidant, short reaction time, high yield and purity, potentially scalable. | rsc.orgrsc.orgbohrium.com |

| Microfluidic Electrosynthesis | Employs an electrolytic approach to oxidize sodium dithiocarbamates. | Avoids over-oxidation, eliminates waste salt generation, high Faraday efficiency. | rsc.org |

The isolation and purification of this compound are critical final steps. The crude product is typically a solid that precipitates from the reaction mixture. Standard industrial purification involves filtering the solid, followed by washing with water to remove residual salts and other water-soluble impurities, and finally, drying. google.comacs.org

In processes that utilize an aqueous phase with an emulsifier, the reaction mixture is acidified after oxidation. This step neutralizes the basic catalyst and decreases the solubility of the product, causing it to precipitate, after which it can be isolated by filtration. google.com In methods using alcohol as a solvent, the resulting tetraalkyl thiuram disulfide can often be recovered in high purity simply by filtration. google.com While specific advanced techniques like controlled crystallization are not extensively detailed in the surveyed literature for this specific compound, achieving a product with a sharp melting point (e.g., 182.3°C to 188°C) and low levels of impurities indicates that the precipitation and washing steps are effective at achieving high purity. google.comgoogle.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiuram disulfides to mitigate environmental impact and improve safety. These approaches focus on using less hazardous reagents, reducing waste, and improving atom economy.

A significant green advancement is the replacement of traditional oxidants and strong acids. Hydrogen peroxide is widely cited as a more environmentally benign oxidizing agent compared to alternatives like chlorine. google.comacs.org An even greener approach utilizes molecular oxygen, often in conjunction with a catalyst, as the primary oxidant. google.comrsc.orgbohrium.com

Furthermore, the substitution of strong, corrosive acids like sulfuric acid with carbon dioxide has been developed. acs.orgacs.orgresearchgate.net In this process, CO₂ dissolves in the aqueous reaction medium to form carbonic acid, a mild acid that can effectively neutralize the reaction mixture without producing large quantities of problematic salt waste like sodium sulfate. acs.org This method not only avoids a hazardous reagent but also represents a method for carbon dioxide utilization. acs.orgresearchgate.net The use of water as the solvent is itself a key tenet of green chemistry. acs.orgacs.org

The move towards continuous flow processing is also a cornerstone of green process engineering for thiuram disulfide synthesis, as it improves energy efficiency, enhances safety, and often leads to less waste and higher purity products. rsc.orgrsc.org

The table below contrasts traditional and green approaches to thiuram disulfide synthesis:

| Process Step | Traditional Method | Green Chemistry Approach | Source |

| Neutralizing Agent | Sulfuric Acid | Carbon Dioxide (CO₂) | acs.orgacs.org |

| Oxidizing Agent | Chlorine, Potassium Peroxodisulfate | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) | google.comacs.orgbohrium.com |

| Solvent | Organic Solvents | Water, Recycled Isopropyl alcohol-water mixtures | acs.orgacs.orgresearchgate.net |

| Process Technology | Batch Reactors | Continuous Flow Reactors, Microfluidic Electrosynthesis | rsc.orgrsc.orgrsc.org |

Mechanistic Investigations of Chemical Reactions Involving Dimethyldiphenylthioperoxydicarbamic Acid

Oxidation Pathways and Product Characterization

The oxidation of thiuram disulfides, including Dimethyldiphenylthioperoxydicarbamic acid, is a multifaceted process that can lead to a variety of sulfur-oxygen species. The nature of the oxidant and the reaction conditions play a crucial role in determining the product distribution. Common oxidizing agents used in the synthesis and transformation of such compounds include hydrogen peroxide, chlorine, and potassium ferricyanide. google.com The oxidation process is fundamental to its synthesis from the corresponding dithiocarbamate (B8719985). google.com

The oxidation of disulfides can proceed through several stages. The initial oxidation product is typically a thiolsulfinate (sulfoxide analog of a disulfide). nih.gov Further oxidation can then lead to the formation of a thiolsulfonate (sulfone analog). The general pathway for thiol and disulfide oxidation involves intermediates such as sulfenic, sulfinic, and sulfonic acids. acs.org The peroxidation of thiolates, which are precursors to thiuram disulfides, is a common reaction where they are oxidized by agents like H₂O₂. acs.org

In a controlled oxidation, one equivalent of an oxidizing agent like hydrogen peroxide can convert a disulfide into the corresponding thiolsulfinate. nih.gov The use of a catalyst, such as a cyclic seleninate ester, can facilitate this transformation under mild conditions. nih.gov However, achieving high selectivity can be challenging, as over-oxidation is a common side reaction.

The oxidation of thiuram disulfides is often not perfectly selective, leading to a mixture of products. Incomplete oxidation results in unreacted starting material, while over-oxidation can generate various byproducts. For instance, the oxidation of thiols can lead to sulfenic, sulfinic, and sulfonic acids. acs.org In the synthesis of tetraethyl thiuram disulfide (TETD), a related compound, peroxidation of the dithiocarbamate precursor is a known side reaction. acs.org

The analysis of these complex mixtures is crucial for understanding the reaction pathway and for process optimization. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify the different species present in the reaction mixture, including the parent dithiocarbamates and the resulting thiuram disulfides. nih.gov

Table 1: Potential Oxidation Products and Byproducts

| Reactant | Oxidation State | Potential Products | Byproducts of Over-oxidation |

|---|---|---|---|

| Dithiocarbamate | Reduced | Thiuram Disulfide | Sulfenic Acid, Sulfinic Acid, Sulfonic Acid acs.org |

Monitoring the progress of oxidation reactions is essential for controlling the outcome. Several strategies can be employed:

Color Change: The formation and consumption of intermediates can sometimes be accompanied by a change in the color of the reaction mixture. For example, the synthesis of dimethyldiphenylthiuram disulfide from its dithiocarbamate precursor involves a clear yellow solution that changes as the reaction proceeds. google.com

Titration Methods: Specific titration techniques can be used to quantify the concentration of reactants and products. Thiomercurimetric titration, using indicators like Michler's thioketone, is a method for determining the concentration of dithiocarbamates and thiuram disulfides in a mixture. rsc.org

Chromatography: Techniques like HPLC are invaluable for monitoring the reaction progress by separating and quantifying the components of the reaction mixture over time. nih.gov

Spectroscopic Methods: Spectrophotometric assays, such as the Ellman assay which uses 5,5′-dithiobis-2-nitrobenzoic acid (DTNB), can be adapted to monitor the concentration of thiol groups, which are consumed during the oxidation to disulfides. nih.gov The use of fluorescent probes like monobromobimane (B13751) (mBrB) that react with thiols to produce a fluorescent adduct is another effective monitoring strategy. nih.gov

Reduction Processes and Regeneration of Thiuram Disulfides

The disulfide bond in thiuram disulfides can be reduced back to the corresponding dithiocarbamates. This redox interconversion is a key aspect of their chemistry. libretexts.orglibretexts.org Dithiocarbamates are considered the reduced forms of thiuram disulfides. nih.gov

Various reducing agents can effect this transformation. Tertiary phosphines, such as tributylphosphine, are effective reagents for the reduction of tetraalkylthiuram disulfides. rsc.org Thiol-based reducing agents like β-mercaptoethanol (β-ME) and dithiothreitol (B142953) (DTT) are also commonly used in biochemical contexts to reduce disulfide bonds. libretexts.orgbiosynth.com The reduction process is often reversible, and the equilibrium can be influenced by the concentration of the reducing agent and the redox potential of the environment. libretexts.orglibretexts.org

Table 2: Common Reducing Agents for Disulfides

| Reducing Agent | Type | Key Features | Reference |

|---|---|---|---|

| Tributylphosphine | Tertiary Phosphine | Highly efficient, can be used in stoichiometric amounts. rsc.org | rsc.org |

| β-Mercaptoethanol (β-ME) | Monothiol | Inexpensive, requires a large excess to drive the reaction. biosynth.com | biosynth.com |

Substitution Reactions and Functional Group Transformations

The chemistry of thiuram disulfides is not limited to redox reactions at the sulfur-sulfur bond. The molecule possesses other reactive sites amenable to substitution and functional group transformations. The dithiocarbamate functional group itself can participate in various reactions.

From a broader perspective, the thiol-disulfide interchange is a classic example of a nucleophilic substitution reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. nih.gov This SN2-type reaction proceeds through a linear trisulfide-like transition state. nih.gov While this reaction cleaves the disulfide bond, other substitution reactions can occur on the organic scaffold of the molecule, depending on the specific reagents and conditions employed. The nitrogen atoms and the phenyl groups could potentially undergo substitution, although this is less commonly explored in the context of thiuram disulfide chemistry compared to the redox reactions of the disulfide bridge.

Thiols, the building blocks of disulfides, are known to act as potent nucleophiles, reacting with electrophiles like alkyl halides and epoxides to form sulfides. youtube.com These reactions highlight the nucleophilic character of the sulfur-containing precursors to thiuram disulfides.

Kinetics and Thermodynamics of Reaction Pathways

The study of the kinetics and thermodynamics of reactions involving thiuram disulfides provides insight into the reaction mechanisms and the stability of the various species involved. The rate of thiol-disulfide exchange reactions, for example, is dependent on the concentration of both the thiol and the disulfide, exhibiting first-order kinetics with respect to each reactant under many conditions. nih.govnih.gov

The reaction rate is significantly influenced by the pH of the medium, as the deprotonated thiolate anion is the primary nucleophile in the thiol-disulfide exchange. nih.gov The thermodynamics of these reactions are governed by the redox potential of the thiol-disulfide couple. In biological systems, the glutathione/glutathione disulfide (GSH/GSSG) couple is a key determinant of the cellular redox environment. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Dimethyldiphenylthioperoxydicarbamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a hypothetical molecule like Dimethyldiphenylthioperoxydicarbamic acid, various NMR experiments would be essential for confirming its structure and monitoring its synthesis.

Proton (¹H) NMR spectroscopy detects the hydrogen nuclei within a molecule, providing data on the number of different types of protons and their neighboring atoms. If a thiol (-SH) group were present, as suggested by the requested analysis, its proton would typically appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of this proton is highly dependent on concentration and solvent, but generally falls within the 1-5 ppm range.

Monitoring the disappearance of this signal during a reaction would provide a direct measure of the thiol group's reactivity. For instance, in an oxidation reaction to form a disulfide bond, the characteristic -SH proton signal would diminish and ultimately vanish upon completion of the reaction.

Hypothetical ¹H NMR Data for Thiol Reactivity Monitoring

| Reaction Stage | Thiol (-SH) Proton Signal (ppm) | Integration | Observation |

| Start (t=0) | ~2.5 | 1H | Sharp singlet, indicating the presence of the thiol group. |

| Mid-reaction (t=x) | ~2.5 | 0.5H | Signal intensity decreases as the thiol is consumed. |

| Completion (t=final) | Absent | 0H | Complete disappearance of the signal confirms full conversion. |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom generates a distinct signal, with its chemical shift indicating its functional group and electronic environment. For this compound, ¹³C NMR would be crucial for confirming the presence of the key structural components: methyl, phenyl, and carbamic acid carbons.

The analysis would focus on identifying signals corresponding to:

Methyl carbons (-CH₃): Expected in the aliphatic region (approx. 15-30 ppm).

Phenyl carbons (-C₆H₅): Expected in the aromatic region (approx. 110-140 ppm).

Carbonyl-like carbons (from the dicarbamic acid moiety): Expected in the downfield region (approx. 160-180 ppm), characteristic of carbons double-bonded to oxygen or sulfur.

Hypothetical ¹³C NMR Chemical Shift Assignments

| Carbon Type | Expected Chemical Shift (ppm) | Rationale |

| Methyl Carbon | 20 - 35 | Aliphatic carbon attached to nitrogen. |

| Aromatic Carbons | 125 - 135 | Standard range for carbons in a phenyl ring. |

| Carbamic Carbon (C=O/S) | 165 - 180 | Carbon double-bonded to heteroatoms, deshielded. |

While the name "this compound" does not imply the presence of phosphorus, the request to discuss Phosphorus-31 (³¹P) NMR suggests a potential application involving phosphate (B84403) coordination. If this molecule were used as a ligand to bind to a phosphate-containing species, ³¹P NMR would be an essential tool. This technique is highly specific to phosphorus nuclei and is extremely sensitive to changes in the chemical environment around the phosphorus atom.

By comparing the ³¹P NMR spectrum of a free phosphate group to the spectrum after interaction with the title compound, researchers could observe a change in the chemical shift of the phosphorus signal. This "coordination-induced chemical shift" would confirm that a binding event has occurred and could provide insights into the nature and strength of the interaction.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent method for identifying the types of bonds present. For this compound, FTIR would be used to confirm the presence of key functional groups and monitor their transformation during reactions.

Key vibrational bands that would be analyzed include:

N-H stretch: Associated with the carbamic acid group, typically appearing as a broad band around 3300 cm⁻¹.

C-H stretch: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from methyl groups) would appear just below 3000 cm⁻¹.

C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ would be indicative of the carbonyl group in the carbamic acid moiety.

C-N stretch: Typically found in the 1000-1350 cm⁻¹ region.

S-S or S-O stretch: The peroxide (-O-O-) and thio (-S-) components would produce weak stretches in the fingerprint region (below 1000 cm⁻¹), which can be difficult to assign definitively but are crucial for structural confirmation.

Hypothetical FTIR Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium, Sharp |

| C=O Stretch | 1680 - 1720 | Strong, Sharp |

| C-N Stretch | 1200 - 1350 | Medium |

| Peroxide (O-O) Stretch | 820 - 880 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for studying molecules with conjugated systems, such as aromatic rings. The diphenyl groups in this compound would give rise to characteristic absorption bands in the UV region.

The primary absorption would likely be due to the π → π* transitions of the phenyl rings, typically occurring around 250-270 nm. The presence of heteroatoms like nitrogen, oxygen, and sulfur could introduce n → π* transitions at longer wavelengths, although these are generally weaker. UV-Vis spectroscopy is also a powerful tool for monitoring reaction progress. If a reaction alters the conjugation or electronic structure of the molecule, the UV-Vis spectrum will change accordingly, allowing for real-time kinetic analysis by tracking the absorbance at a specific wavelength.

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound, which is one of the most definitive pieces of evidence for its identity. For this compound, high-resolution mass spectrometry would be used to determine its precise elemental formula.

When coupled with liquid chromatography (LC-MS), the technique becomes even more potent. LC separates the components of a mixture, which are then individually introduced into the mass spectrometer. This is invaluable for:

Purity Assessment: LC-MS can detect and identify even trace amounts of impurities, starting materials, or side products in a sample. A pure sample would show a single dominant peak in the chromatogram corresponding to the target molecule's mass.

Product Identification: In a complex reaction mixture, LC-MS can separate and provide the molecular weights of all products formed, aiding in the confirmation of the desired product and the characterization of byproducts. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Coordination Mode Establishment (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species with unpaired electrons. bruker.comyoutube.comwikipedia.org Its application is indispensable for studying paramagnetic materials, including organic free radicals and many transition metal complexes. bruker.comwikipedia.org Given the hypothetical structure of this compound, which contains moieties susceptible to forming radical species (thioamide, peroxide, and aromatic rings), EPR spectroscopy would be the definitive method for their detection and structural elucidation. bruker.commdpi.com

Detection and Characterization of Potential Radical Species

The complex structure of this compound offers several potential sites for the formation of persistent radical intermediates, either through oxidation, reduction, or homolytic bond cleavage (e.g., via UV irradiation). EPR spectroscopy can distinguish between these potential radicals based on their unique spectral parameters: the g-factor and hyperfine coupling constants. wikipedia.orglibretexts.org

Thiyl Radicals (RS•): Homolysis of a sulfur-hydrogen bond or oxidation of a thiolate would generate a sulfur-centered thiyl radical. These radicals are characterized by a significant g-anisotropy, with g-values often deviating substantially from that of a free electron (g ≈ 2.0023). rsc.org Specifically, thiyl radicals in disordered systems typically show a broad signal with a g-parallel (g∥) component ranging from 2.10 to 2.30. rsc.orgresearchgate.net The interaction with nearby magnetic nuclei, such as protons on adjacent methyl or phenyl groups, would provide further structural information through hyperfine splitting patterns.

Peroxy Radicals (ROO•): The peroxy linkage (-O-O-) is prone to homolytic cleavage, yielding peroxy radicals. EPR is a primary tool for identifying these species. nih.govnih.gov Peroxy radicals typically exhibit rhombic or axial g-tensors, with principal g-values that can vary but are often in the range of g₁ ≈ 2.03, g₂ ≈ 2.007, and g₃ ≈ 2.002. researchgate.netnih.gov The precise values are sensitive to the local environment of the radical.

Nitrogen-Centered Radicals (R₂N•): Oxidation of the amine functionality could lead to the formation of a nitrogen-centered aminyl radical. These radicals are readily detected by EPR, showing characteristic hyperfine coupling to the ¹⁴N nucleus (nuclear spin I=1), which typically splits the signal into a triplet. rsc.orgresearchgate.netnih.gov The magnitude of the nitrogen hyperfine coupling constant (aN) provides insight into the hybridization and electronic environment of the nitrogen atom. rsc.orgu-tokyo.ac.jp

Carbon-Centered Radicals: Radicals could also be localized on the phenyl rings, particularly if subjected to high-energy radiation or reaction with other radical initiators. These carbon-centered radicals generally have g-values very close to the free-electron value (g ≈ 2.002-2.003) and exhibit complex hyperfine patterns from interactions with the aromatic protons. nih.gov

The following table provides hypothetical, yet representative, EPR parameters for the potential radical species that could be derived from this compound, based on data from analogous systems.

| Hypothetical Radical Species | Plausible g-Values | Expected Hyperfine Coupling (HFC) Nuclei | Typical HFC (Gauss) |

| Thiyl Radical (RS•) | g∥ ≈ 2.10-2.30, g⊥ ≈ 2.008 | ¹H (methyl/phenyl) | 1-10 G |

| Peroxy Radical (ROO•) | g₁ ≈ 2.034, g₂ ≈ 2.007, g₃ ≈ 2.002 | ¹H (adjacent) | < 5 G |

| Nitrogen-Centered Radical (R₂N•) | g_iso ≈ 2.006 | ¹⁴N, ¹H (methyl/phenyl) | a(¹⁴N) ≈ 10-15 G |

| Phenyl Radical (Ar•) | g_iso ≈ 2.0025 | ¹H (aromatic) | 2-20 G |

Establishment of Coordination Mode with Paramagnetic Metal Ions

Dithiocarbamates, which are structurally related to the hypothetical molecule, are excellent ligands for transition metals. nih.govnih.gov If this compound were to act as a ligand for a paramagnetic metal ion, such as copper(II), EPR spectroscopy would be a powerful tool to probe the coordination environment and electronic structure of the resulting complex. nih.govacs.org

When a paramagnetic metal ion is coordinated, the EPR spectrum is dominated by the metal center. The observed g-values and the hyperfine coupling from the metal nucleus (e.g., ⁶³Cu and ⁶⁵Cu, both with nuclear spin I=3/2) are highly sensitive to the geometry of the coordination sphere and the nature of the coordinating atoms (e.g., sulfur vs. nitrogen). researchgate.netacs.org

For a hypothetical Cu(II)-Dimethyldiphenylthioperoxydicarbamic acid complex, analysis of the EPR spectrum could reveal:

Coordination Geometry: The principal values of the g-tensor (g_x, g_y, g_z) and the copper hyperfine tensor (A_x, A_y, A_z) can distinguish between, for example, square planar, tetrahedral, or trigonal bipyramidal geometries. acs.org

Nature of Coordinating Atoms: Coordination through the sulfur atoms of the thiocarbamate moiety would result in different EPR parameters compared to coordination through the nitrogen atom. Furthermore, superhyperfine coupling—smaller splittings from ligand nuclei like ¹⁴N—can be observed under high-resolution conditions, directly confirming the atoms bound to the metal. researchgate.net

The table below illustrates plausible EPR parameters for a hypothetical square planar Copper(II) complex with the subject ligand, assuming coordination through the sulfur atoms.

| Parameter | Representative Value (Liquid N₂ Temp.) | Information Derived |

| g∥ | 2.08 - 2.12 | Covalency of the Cu-S bond; geometry |

| g⊥ | 2.02 - 2.04 | Covalency of the Cu-S bond; geometry |

| A∥(⁶³Cu) | 140 - 170 x 10⁻⁴ cm⁻¹ | Nature of ligand, distortion from ideal geometry |

| A⊥(⁶³Cu) | 20 - 40 x 10⁻⁴ cm⁻¹ | Nature of ligand, distortion from ideal geometry |

No Publicly Available Computational or Theoretical Studies Found for "this compound"

Following a comprehensive search of publicly available scientific literature, no specific computational or theoretical studies corresponding to the chemical compound "this compound" could be located. As a result, it is not possible to construct the detailed, scientifically accurate article as requested under the specified outline.

The investigation did reveal a significant body of research on a structurally related but distinct compound, Thiram (bis(dimethylthiocarbamoyl) disulfide). This research on Thiram includes Density Functional Theory (DFT) calculations, vibrational analysis, and studies of its behavior in various phases. However, due to the strict requirement to focus solely on "this compound," the findings related to Thiram cannot be used as a substitute.

Without primary scientific sources detailing the application of Density Functional Theory, quantum mechanical simulations, kinetic modeling, or the prediction of molecular interactions and reactivity descriptors specifically for this compound, the creation of an article with the requested depth and accuracy is not feasible. The necessary data to populate the outlined sections and subsections (5.1 through 5.4) is not present in the available scientific literature.

Therefore, the article focusing on the computational and theoretical studies of "this compound" cannot be generated.

Information regarding the coordination chemistry of "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available information on the coordination chemistry of the compound specified as "this compound."

While this chemical, identified by the CAS number 53880-86-7 and also known as Dimethyldiphenylthiuram disulfide, is documented as a commercial product, primarily used as a slow-acting accelerator in the vulcanization of rubber, its properties and behavior as a ligand in coordination chemistry are not described in the accessible scientific literature. greatbridge-chem.comchemicalbook.comlookchem.comguidechem.com

Consequently, it is not possible to provide scientifically accurate content for the requested article outline, which includes:

Coordination Chemistry of Dimethyldiphenylthioperoxydicarbamic Acid As a Ligand

Applications of Coordination Complexes in Catalysis and Materials Science

Without foundational research on its ability to form metal complexes, any discussion on its potential donor atoms, the structure of its complexes, the mechanisms of their formation, or their applications would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of the requested article is not feasible due to the absence of the necessary scientific data for "Dimethyldiphenylthioperoxydicarbamic acid" in the field of coordination chemistry.

Research Applications and Functional Insights of Dimethyldiphenylthioperoxydicarbamic Acid

Research in Agricultural Chemical Formulations

Without any foundational research findings, it is not possible to create the detailed, scientifically accurate content and data tables as instructed. Further investigation would require a correct or alternative chemical name or a direct reference to published research on this specific compound.

Table of Mentioned Compounds

Since no article content could be generated, a table of mentioned compounds is not applicable.

Biological Activity Research (Mechanism-Oriented)

Molecular Target Interaction Studies (e.g., Activation of Specific Signaling Pathways like p53)There are no studies indicating any interaction of this compound with molecular targets such as the p53 signaling pathway.

Due to the complete lack of scientific information, it is recommended to verify the chemical name and structure of the compound of interest. It is possible the compound is known by a different name, is a novel or proprietary substance not yet described in public research, or the name provided may be inaccurate.

Table of Mentioned Chemical Compounds

Derivatives and Analogues of Dimethyldiphenylthioperoxydicarbamic Acid

Design and Synthesis of Substituted Thioperoxydicarbamic Acid Derivatives

The design and synthesis of derivatives related to thioperoxydicarbamic acid often draw upon established organic chemistry principles to create novel molecules with potentially enhanced or specific properties. The synthetic process is guided by the goal of introducing specific chemical groups or altering the core structure to modulate its reactivity and function.

General Synthetic Strategies:

Researchers employ various synthetic routes to create derivatives. A common approach involves the condensation reaction between starting materials like thiobarbituric acid and various anilines in the presence of triethyl orthoformate, which has been shown to produce good yields of the desired products. nih.gov Another established method is the reaction of primary alcohols, which can yield 7-alkylcamptothecins, or the use of aldehydes as a radical source to synthesize various alkylated derivatives. nih.gov

The synthesis can be a multi-step process. For instance, a synthetic plan might start with a compound like benzoyl chloride, which undergoes a series of reactions including catalysis by ferric chloride, conversion to a hydrazine (B178648) compound, a cyclization reaction, and finally, reduction of an ester group to yield the final product. nih.gov Modifications to such synthetic routes are often made to improve yield and reduce the number of steps, for example, by starting from an intermediate like indazole. nih.gov

Key Reactions and Reagents:

The synthesis of these complex molecules involves a wide array of reagents and reaction conditions. Some common examples include:

Condensation Reactions: Often used for joining molecular fragments, for example, by reacting barbituric or thiobarbituric acids with anilines. nih.gov

Radical Substitution: Used to add alkyl groups to a core structure, with aldehydes sometimes serving as the radical source. nih.gov

Cyclization Reactions: Essential for forming ring structures within the molecule, sometimes catalyzed by agents like lead(IV) acetate. nih.gov

Coupling Reactions: Palladium-catalyzed reactions are frequently used to form carbon-carbon bonds, for instance, in the synthesis of biaryl compounds. nih.gov

Oxidation/Reduction: Reagents like Dess-Martin periodinane are used for oxidation, while calcium borohydride (B1222165) or sodium borohydride can be used for reduction steps. nih.govnih.gov

The design process for new derivatives is often informed by the desired application. For example, in the development of potential anticancer agents, modifications may focus on alternatives to a carbonyl group to avoid potential metabolic reduction. nih.gov Similarly, the synthesis of dicarboxylic acids derived from biomass sources like hydroxycinnamic acid is being explored as an alternative to petroleum-based chemicals in polymer science. und.edu The structures of all synthesized compounds are typically confirmed through spectroscopic methods such as EI-MS and ¹H NMR. nih.gov

Structure-Activity Relationship (SAR) Studies for Modified Structures in Research Applications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological or chemical activity. In the context of thioperoxydicarbamic acid analogues, SAR studies provide crucial insights for designing more potent and selective molecules for research applications.

The core principle of SAR is that minor modifications to a molecule's structure can lead to significant changes in its function. For example, in a series of thiobarbituric acid derivatives studied for urease inhibition, the presence of the thio- moiety was critical; the corresponding barbituric acid derivatives showed significantly lower activity. nih.gov

Key Findings from SAR Studies:

Influence of Substituents: The nature and position of substituent groups on a phenyl ring can dramatically alter biological activity. In one study, derivatives with electron-withdrawing groups, such as cyanophenyl and (trifluoromethyl)phenyl, exhibited higher inhibitory activity compared to those with electron-donating groups like methoxyphenyl. nih.gov For some anticancer agents, the presence of a para-hydroxyl group on the phenolic ring, a specific carbon-carbon double bond, and a methyl-esterified carboxyl group were all found to be critical for synergistic activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents (steric effects) are also important. Research on pyrazolopyridinyl pyrimidine (B1678525) derivatives indicated that smaller cycloalkane or shorter alkyl groups generally led to better activity. nih.gov

Core Structure Modification: Changes to the central ring structure are a key area of investigation. In the development of potential anticancer agents targeting tubulin, replacing a thiazole (B1198619) "B" ring and a carbonyl linker were explored to extend SAR studies and identify more potent compounds. nih.gov

The table below summarizes SAR data from a study on urease inhibitors, illustrating how different substituents affect the inhibitory concentration (IC₅₀).

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Thiourea (B124793) (Standard) | Standard urease inhibitor | 21 ± 0.11 | nih.gov |

| Compound 16 | Thiobarbituric acid derivative | 6.7 ± 0.27 | nih.gov |

| Compound 24 | Thiobarbituric acid derivative | 1.61 ± 0.18 | nih.gov |

| Compound 15 | Thiobarbituric acid derivative | 8.53 ± 0.027 | nih.gov |

| Compound 12 | Thiobarbituric acid derivative | 8.93 ± 0.027 | nih.gov |

These studies highlight a systematic approach where structural modifications are made, and the resulting changes in activity are quantified, often leading to the identification of compounds with significantly improved potency. nih.govnih.gov In silico docking studies are also frequently employed to predict the binding patterns of these molecules with their targets, providing a molecular basis for the observed SAR. nih.govrsc.org

Comparative Studies with Similar Thiuram Compounds and Analogues

Comparative studies are essential for contextualizing the properties of newly synthesized derivatives. By comparing them against well-known standards or parent compounds, researchers can quantify improvements in activity, selectivity, or other important characteristics. In the field of enzyme inhibition, for example, new derivatives are often benchmarked against a standard inhibitor.

A series of synthesized thiobarbituric acid derivatives were evaluated for their urease inhibitory potential and compared to the standard inhibitor, thiourea (IC₅₀ = 21 ± 0.11 μM). nih.gov Several of the new derivatives demonstrated significantly better inhibition. For instance, compound 24 showed an IC₅₀ value of 1.61 ± 0.18 μM, and compound 16 had an IC₅₀ of 6.7 ± 0.27 μM, indicating much higher potency than the standard. nih.gov Other compounds in the series showed activity comparable to thiourea. nih.gov

Another study also compared newly synthesized thiobarbituric acid derivatives against thiourea and found several compounds with superior urease inhibition, with IC₅₀ values as low as 8.53 μM. nih.gov These comparative results are critical for identifying promising new classes of inhibitors. nih.gov

The table below presents a comparison of the inhibitory activities of various synthesized compounds against a standard.

| Compound | Compound Type | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Thiourea | Standard Inhibitor | Urease | 21 ± 0.11 | nih.gov |

| Compound 24 | Thiobarbituric Acid Derivative | Urease | 1.61 ± 0.18 | nih.gov |

| Compound 15 | Thiobarbituric Acid Derivative | Urease | 8.53 ± 0.027 | nih.gov |

| YC-1 | Indazole Derivative | sGC | 70 | nih.gov |

| Derivative 63g | YC-1 Analogue (4-cyanophenyl) | sGC | < 39 (Implied) | nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future of synthesizing Dimethyldiphenylthioperoxydicarbamic acid and related compounds will likely focus on developing greener and more efficient chemical processes.

Sustainable Approaches:

Electrochemical Synthesis: A move away from traditional chemical oxidants, which can produce significant waste, is anticipated. acs.org Electrochemical methods, using electric current as the primary reagent, offer a more sustainable pathway for the synthesis of thiuram disulfides. acs.org This approach minimizes waste and can be scaled up efficiently, making it economically and ecologically attractive. acs.org Recent advancements in electrochemical synthesis have demonstrated high faradaic efficiency and production rates for various organosulfur compounds. researchgate.net

Green Chemistry Principles: The development of "click chemistry" reactions for organosulfur compounds is a significant trend. sciencedaily.com Researchers have developed methods to convert thiols and disulfides into sulfonyl fluorides using safer, more manageable reagents, with non-toxic by-products like sodium chloride and potassium chloride. sciencedaily.com Such green synthetic processes are expected to become standard in chemical and industrial synthesis. sciencedaily.com

One-Pot Synthesis: The development of one-pot synthesis methods for related heterocyclic compounds, such as 1,3,4-thiadiazole-2-amine derivatives, avoids the use of toxic additives. mdpi.com This approach involves the reaction of a thiosemicarbazide (B42300) and a carboxylic acid in the presence of a milder agent like polyphosphate ester (PPE). mdpi.com

| Synthetic Method | Key Advantages | Potential Application for this compound Synthesis |

| Electrochemical Synthesis | Avoids chemical oxidants, scalable, reduced waste. acs.org | A greener alternative to traditional oxidation methods for forming the disulfide bond. |

| Click Chemistry | High efficiency, low environmental impact, safe reagents. sciencedaily.com | Could be adapted for the efficient and selective formation of the thioperoxydicarbamic acid backbone. |

| One-Pot Synthesis | Avoids toxic additives, simplified procedure. mdpi.com | Streamlining the synthesis process by combining multiple reaction steps into a single operation. |

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Dynamics

Understanding the intricate reaction dynamics of organosulfur compounds is crucial for optimizing their synthesis and application. Future research will increasingly rely on sophisticated spectroscopic techniques.

Advanced Monitoring:

In Situ Spectroscopy: Techniques like ambient-pressure X-ray photoelectron spectroscopy (APXPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are being used to study the surface interactions of related organic compounds. nih.gov These methods can identify key intermediates and reaction pathways on particle surfaces, providing insights into their formation mechanisms. nih.gov

Mass Spectrometry: High-resolution nanospray desorption electrospray ionization (nano-DESI) mass spectrometry is a powerful tool for identifying the molecular composition of complex reaction mixtures, including the formation of nitrogen- and sulfur-containing compounds. uci.edu

Electrochemical Analysis: Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of dithiocarbamates and their complexes. nih.gov These techniques can elucidate the electrochemical behavior of the electroactive moieties within these molecules. nih.gov

Multiscale Computational Modeling and Machine Learning Applications for Predictive Chemistry

The integration of computational modeling and machine learning is set to revolutionize the study and design of new chemical compounds. acs.org

Predictive Power:

Multiscale Modeling: This approach combines different simulation techniques to model chemical systems across a wide range of length and time scales, from the atomic to the continuum level. llnl.govringelab.com For related compounds, this can provide insights into everything from reaction kinetics to material properties. llnl.govringelab.com

Machine Learning (ML) for Prediction: ML algorithms are being developed to predict the properties and activities of chemical compounds. arxiv.org For instance, ML models can forecast the adsorption capacity of materials for sulfur compounds or predict genes associated with sulfur-containing compounds. maxapress.comnih.gov This can significantly accelerate the discovery and optimization of new compounds. acs.orgmdpi.com

Quantum Chemistry: Density Functional Theory (DFT) calculations are used to understand the electronic structure and reactivity of dithiocarbamate (B8719985) complexes, providing insights into their chelating properties and reaction mechanisms. nih.gov

| Computational Technique | Application in Organosulfur Chemistry | Potential for this compound Research |

| Multiscale Modeling | Simulating reaction dynamics and material properties across different scales. llnl.govringelab.com | Predicting the behavior of the compound in various environments and applications. |

| Machine Learning | Predicting chemical properties, biological activity, and reaction outcomes. arxiv.orgnih.gov | Accelerating the design of derivatives with desired properties and predicting their reactivity. |

| Density Functional Theory (DFT) | Investigating electronic structure, bonding, and reaction mechanisms. nih.gov | Elucidating the stability, reactivity, and spectroscopic properties of the molecule. |

Interdisciplinary Research with Materials Science and Bioinorganic Chemistry

The unique properties of the disulfide bond and the chelating ability of dithiocarbamates position these compounds at the intersection of several scientific disciplines. nih.govmdpi.com

Collaborative Frontiers:

Materials Science: The dynamic nature of the disulfide bond is being exploited to create stimulus-responsive "smart" materials. mdpi.com Thiuram disulfides have been incorporated into polymeric networks to create self-healing elastomers. mdpi.com Future research will likely explore the incorporation of this compound or similar structures into advanced polymers.

Bioinorganic Chemistry: Dithiocarbamates are known to form stable complexes with a wide range of metals, a property that is central to their biological activity. nih.govresearchgate.net These complexes have applications as antimicrobial and anticancer agents. researchgate.netnih.gov Research in this area could involve synthesizing and evaluating the biological activity of metal complexes of this compound. The study of dithiocarbamate complexes with gold, for example, is a promising area in the design of new radiopharmaceuticals. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing dimethyldiphenylthioperoxydicarbamic acid with high purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions (temperature, solvent, stoichiometry) and purification techniques. High-pressure liquid chromatography (HPLC) with reverse-phase C18 columns under alkaline conditions (pH 8–8.5) using acetonitrile/water gradients is effective for isolating the compound . Reagent purity (>99%) and anhydrous solvents (e.g., THF, DMF) are critical to minimize side reactions.

| Key Variables | Optimal Conditions |

|---|---|

| Solvent System | DMF or THF (anhydrous) |

| Temperature | 25–40°C (ambient) |

| Purification | HPLC (C18, pH 8–8.5) |

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Use spectroscopic techniques (NMR, FTIR) to monitor bond dissociation kinetics. For example, proton NMR in DMSO-d6 can track thiol group reactivity under acidic (pH 2–4) and alkaline (pH 8–10) conditions. Compare results with computational models (DFT) to predict degradation pathways .

Q. What separation technologies are suitable for isolating this compound from complex mixtures?

- Methodological Answer : Membrane filtration (nanofiltration) combined with liquid-liquid extraction using ethyl acetate/water phases is effective. Validate separation efficiency via mass spectrometry (LC-MS) and UV-vis spectroscopy at λ = 250–300 nm .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

- Methodological Answer : Employ factorial design experiments to test variables (e.g., catalyst concentration, reaction time). Use ANOVA to statistically analyze yield variations across replicate trials. Document deviations >5% as protocol limitations .

Advanced Research Questions

Q. What experimental designs address contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., standardized solvents, calibrated instruments). Apply multi-technique validation (e.g., cross-reference NMR with X-ray crystallography) to resolve discrepancies. Use the FINER framework to evaluate if the research question is feasible, novel, and relevant .

Q. How can researchers model the compound’s reactivity in non-aqueous environments for catalytic applications?

- Methodological Answer : Develop kinetic models using stopped-flow spectroscopy to measure reaction rates in DMSO or THF. Compare with quantum mechanical simulations (e.g., DFT) to identify transition states. Theoretical frameworks should align with organocatalysis principles .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

- Methodological Answer : Conduct accelerated stability studies under varying O₂ levels (5–21%) and temperatures (4–40°C). Use HPLC to quantify degradation products and Arrhenius equations to predict shelf life. Antioxidants (e.g., BHT) at 0.1–0.5% w/w may stabilize the compound .

Q. How do researchers integrate this compound into polymer matrices without compromising its functional groups?

- Methodological Answer : Employ in-situ polymerization techniques (e.g., RAFT polymerization) with this compound as a chain-transfer agent. Monitor incorporation efficiency via GPC and FTIR. Theoretical guidance from polymer chemistry frameworks (e.g., Flory-Huggins theory) is critical .

Methodological Frameworks for Data Interpretation

- Theoretical Alignment : Link experimental data to conceptual frameworks (e.g., transition state theory for reactivity studies) to ensure findings contribute to broader scientific discourse .

- Contradiction Analysis : Use peer-reviewed replication and meta-analysis to resolve conflicting data, emphasizing transparent reporting of methodological variables .

- Ethical Compliance : Adhere to ECHA guidelines for chemical safety and data sharing, ensuring reproducibility and hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.